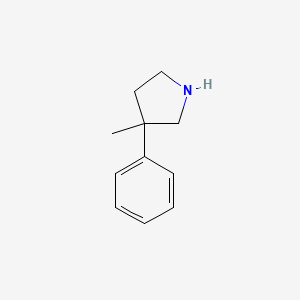

3-Methyl-3-phenylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(7-8-12-9-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWJEPAVCOKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56606-73-6 | |

| Record name | 3-methyl-3-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Methyl 3 Phenylpyrrolidine and Its Derivatives

Direct Synthesis Strategies for the 3-Methyl-3-phenylpyrrolidine Scaffold

A significant advancement in the synthesis of 3-aryl pyrrolidines has been the development of palladium-catalyzed hydroarylation reactions. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov This methodology provides a direct route to these valuable compounds from readily available starting materials. chemrxiv.org The process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) precursor. researchgate.netchemrxiv.orgchemrxiv.orgnih.gov

Researchers have reported a broad-scope, palladium-catalyzed pyrroline hydroarylation process that is particularly effective for producing 3-aryl pyrrolidines. researchgate.netnih.gov Notably, the reaction exhibits different outcomes depending on the nature of the nitrogen substituent on the pyrroline ring. While N-acyl pyrrolines typically undergo palladium-catalyzed arylation to yield alkene products, the corresponding N-alkyl pyrrolines lead to the desired hydroarylation products, the 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.gov This catalytic process has a wide substrate scope and can be utilized to synthesize drug-like molecules in a single step. chemrxiv.orgchemrxiv.org

A variety of arylboronic acids can be used as the arylating agent, and the reaction is tolerant of a range of functional groups on both the pyrroline and the arylboronic acid. rsc.org This versatility makes it a powerful tool for the synthesis of diverse libraries of 3-aryl pyrrolidines for biological screening.

Table 1: Examples of Palladium-Catalyzed Hydroarylation of Pyrrolines

| Pyrroline Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N-Alkyl Pyrroline | Phenylboronic Acid | Pd(OAc)2 / Ligand | 3-Phenylpyrrolidine (B1306270) | High |

| N-Alkyl Pyrroline | 4-Methoxyphenylboronic Acid | Pd(OAc)2 / Ligand | 3-(4-Methoxyphenyl)pyrrolidine | Good |

Nucleophilic ring closure reactions represent a classical and versatile strategy for the synthesis of substituted pyrrolidines. These methods typically involve an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon to form the five-membered ring. The specific precursors and reaction conditions can be tailored to introduce a variety of substituents onto the pyrrolidine (B122466) core.

One effective method involves the ring-closing enyne metathesis reaction, which has been successfully applied to the synthesis of chiral pyrrolidine derivatives. organic-chemistry.org This reaction proceeds under mild conditions and is tolerant of basic or nucleophilic nitrogen atoms within the substrate, leading to the formation of 3-pyrrolines which can be subsequently reduced to the corresponding pyrrolidines. organic-chemistry.orgorganic-chemistry.org

Another approach involves ring-opening ring-closure (RORC) reactions of chromones with various nitrogen and carbon nucleophiles. researchgate.netscispace.com In these reactions, the nucleophile initially attacks the C-2 position of the chromone, leading to the opening of the γ-pyrone ring. Subsequent intramolecular cyclization can then lead to the formation of a pyrrolidine ring, depending on the nature of the nucleophile and the substituents on the chromone. researchgate.net Three-membered heterocycles like aziridines also serve as valuable precursors for pyrrolidine synthesis through nucleophilic ring-opening reactions. nih.gov

The synthesis of enantiomerically pure chiral pyrrolidines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several asymmetric strategies have been developed to achieve high levels of stereocontrol in the synthesis of the pyrrolidine ring.

Kinetic resolution is a powerful technique for the separation of racemates and has been successfully applied to the synthesis of chiral substituted pyrrolidines. whiterose.ac.uk This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. mdpi.com

Both enzymatic and non-enzymatic kinetic resolutions have been employed. For instance, lipases have been used for the resolution of racemic 3-hydroxypyrrolidines through enantioselective acetylation. whiterose.ac.ukmdpi.com In a dynamic kinetic resolution process, the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com A chiral titanocene (B72419) catalyst has been used for the highly enantioselective kinetic resolution of 2,5-disubstituted pyrrolidines via asymmetric hydrogenation. whiterose.ac.uk Computational studies have also been employed to understand the mechanistic details of kinetic resolutions, such as the norcoclaurine synthase-catalyzed kinetic resolution of α-methyl-phenylacetaldehyde, which provides insights into the factors controlling stereoselectivity. nih.gov A "Clip-Cycle" strategy involving a chiral phosphoric acid-catalyzed aza-Michael reaction has also been used for the kinetic resolution of racemic 2- and 3-substituted cyclization precursors. whiterose.ac.uk

Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, are among the most efficient methods for the stereocontrolled synthesis of substituted pyrrolidines. acs.orgrsc.org These reactions allow for the construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a highly versatile and widely studied method for accessing enantiomerically enriched pyrrolidines. rsc.org Chiral metal complexes and organocatalysts have been developed to control the stereochemical outcome of these reactions. acs.org For example, the use of a silver carbonate catalyst in the reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. acs.org Chiral bifunctional 4-pyrrolidinopyridines have also been designed as powerful Lewis base catalysts for the asymmetric (3 + 2) cycloaddition of allylic N-ylides, demonstrating excellent efficiency and stereoselectivity. acs.org

Asymmetric reductive amination provides a direct and efficient route to chiral pyrrolidines from readily available ketone or aldehyde precursors. mdpi.comnih.govunibo.it This strategy involves the formation of a chiral imine or enamine intermediate, followed by a stereoselective reduction.

Multi-enzymatic cascade processes involving a transaminase and a reductive aminase have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones. acs.org Both (R)- and (S)-selective transaminases can be used to convert the diketone into an enantiopure dihydropyrrole, which is then stereoselectively reduced by a reductive aminase. acs.org An iridium-catalyzed intramolecular reductive amination has also been reported for the enantioselective synthesis of 2-substituted pyrrolidines. whiterose.ac.uk More recently, imine reductase (IRED) enzymes have been engineered for the enantio-complementary synthesis of pyrrolidinamines through asymmetric reductive amination, offering a cost-effective and efficient process starting from pro-chiral compounds. rsc.org The synthetic strategy for some pyrrolidine-based organocatalysts begins with the preparation of NHTf-substituted pyrrolidines in four high-yielding steps, including a reductive amination step. mdpi.comnih.govunibo.it

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Acyl Pyrroline |

| N-Alkyl Pyrroline |

| 3-Aryl Pyrrolidine |

| Phenylboronic Acid |

| 4-Methoxyphenylboronic Acid |

| 3-Chlorophenylboronic Acid |

| 3-Pyrroline |

| Chromone |

| Aziridine |

| 3-Hydroxypyrrolidine |

| α-Methyl-phenylacetaldehyde |

| N-tert-Butanesulfinylazadiene |

| Azomethine Ylide |

| 4-Pyrrolidinopyridine |

| 1,4-Diketone |

| Dihydropyrrole |

Asymmetric Synthetic Routes to Chiral Pyrrolidines

Synthesis of this compound-2,5-dione (Succinimide) Derivatives

The synthesis of derivatives based on the this compound-2,5-dione core structure employs a variety of chemical strategies, ranging from rapid, energy-efficient microwave-assisted reactions to the classic, multicomponent Mannich reaction for introducing aminoalkyl groups.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, significantly reducing reaction times and often improving yields. This method is particularly well-suited for the synthesis of succinimide (B58015) derivatives from their corresponding anhydrides. morressier.com The preparation of N-phenylsuccinimide, a structurally related compound, has been successfully achieved by heating a mixture of succinic anhydride (B1165640) and aniline (B41778) in a domestic microwave oven for just four minutes, yielding the product in moderate amounts (40–60%). nih.govnih.gov This process occurs in two main steps: the initial reaction of the amine with the anhydride to form an amidoacid, followed by an intramolecular cyclization that forms the imide ring. The microwave provides the necessary energy to drive the second step, which can be slow under conventional heating due to the poor nucleophilicity of the amide nitrogen. nih.gov

This rapid and efficient methodology represents a significant improvement over traditional synthesis, which can require several hours of heating. nih.gov The technique is also considered a "greener" preparation because it is often performed without a solvent, is highly energy-efficient, and demonstrates good atom economy. nih.govnih.gov By analogy, this approach can be applied to the synthesis of this compound-2,5-dione from 2-methyl-2-phenylsuccinic anhydride and an appropriate amine source.

Table 1: Comparison of Synthetic Methods for Succinimide Formation

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours | 3–10 minutes morressier.comchemicaljournals.com |

| Energy Use | High (prolonged heating) | Low (short irradiation time) nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free nih.govchemicaljournals.com |

| Efficiency | Lower throughput | High throughput, rapid reaction |

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. academicjournals.org This three-component condensation involves an active hydrogen compound (like a succinimide), an aldehyde (typically formaldehyde), and a secondary amine. oarjbp.com This strategy has been effectively used to synthesize a series of novel N-Mannich bases derived from 3-methyl-3-phenyl-pyrrolidine-2,5-dione. nih.gov

In a typical procedure, the parent succinimide is treated with formaldehyde (B43269) and a variety of substituted 4-phenylpiperazine derivatives to yield the corresponding 1-[(4-phenylpiperazin-1-yl)-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-diones. nih.gov The reaction creates a C-N bond at the succinimide nitrogen, introducing a functionalized side chain. academicjournals.org A library of twenty-four such compounds has been synthesized and evaluated for potential biological activity. nih.gov The versatility of the Mannich reaction allows for the creation of a diverse range of derivatives by simply varying the secondary amine component. oarjbp.comresearchgate.net

Table 2: Examples of Synthesized N-Mannich Bases from this compound-2,5-dione nih.gov

| Compound ID | Phenylpiperazine Substituent |

|---|---|

| 6 | Unsubstituted Phenyl |

| 7 | 2-Methylphenyl |

| 8 | 4-Fluorophenyl |

| 9 | 2-Chlorophenyl |

| 10 | 3-Chlorophenyl |

| 11 | 4-Chlorophenyl |

| 12 | 3,4-Dichlorophenyl |

| 13 | 2-Methoxyphenyl |

| 14 | 3-Methoxyphenyl |

| 15 | 4-Methoxyphenyl |

| 16 | 3-(Trifluoromethyl)phenyl |

| 17 | Pyridin-2-yl |

Condensation reactions provide another avenue for the derivatization of the pyrrolidine-dione scaffold, enabling the construction of more complex, fused heterocyclic systems. An example of such a strategy is the synthesis of substituted N-Aryl Pyrollo-Quinolines. jocpr.com This process involves the reductive isomerization of a precursor like (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione. jocpr.com

In this reaction, the starting benzylidene-pyrrolidine-dione is treated with iron in acetic acid. The iron acts as a reducing agent for the nitro group, which then facilitates an intramolecular cyclization and isomerization, ultimately forming the pyrollo-quinoline ring system. This demonstrates how the succinimide derivative can be used as a template to build more elaborate molecular architectures. jocpr.com

Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines. semanticscholar.org Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions. unibo.itresearchgate.net

Microwave-assisted synthesis (MAOS) is a prominent green technique that dramatically shortens reaction times and reduces energy consumption compared to conventional methods. The solvent-free synthesis of N-phenylsuccinimide is a prime example of a green process, as it eliminates solvent waste and is highly atom-economical. nih.govnih.gov

Another green approach involves replacing hazardous organic solvents with more sustainable alternatives. An efficient synthesis of pyrrolidine-fused spirooxindoles has been developed via a three-component domino reaction conducted in an ethanol-water mixture at room temperature without a catalyst. semanticscholar.org Similarly, N-methylpyrrolidine has been successfully synthesized in an aqueous medium using the inexpensive and environmentally friendly catalyst K2CO3 at a moderate temperature of 90°C. researchgate.net These methods highlight a shift away from traditional reliance on toxic solvents and harsh reaction conditions, aligning with the goals of sustainable chemical manufacturing. semanticscholar.orgresearchgate.net

Synthetic Utility of this compound as a Precursor for Complex Molecules

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs. nih.gov The this compound framework, particularly in its succinimide form, serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. nih.govwhiterose.ac.uk

The creation of N-Mannich bases from this compound-2,5-dione is a clear demonstration of its utility as a precursor. nih.gov These derivatives introduce new vectors for molecular interaction and have been synthesized specifically for evaluation as potential anticonvulsant agents. nih.govresearchgate.net The core succinimide structure provides a stable and synthetically accessible platform for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships. nih.gov

Furthermore, the pyrrolidine-2,5-dione ring can be incorporated into larger, polycyclic systems. As seen in the synthesis of pyrollo-quinolines, the succinimide derivative acts as an intermediate that undergoes further chemical transformation to yield a more complex heterocyclic product. jocpr.com This ability to serve as a starting point for building intricate molecular architectures underscores the synthetic value of this compound and its derivatives in organic synthesis and the development of novel compounds. mdpi.com

Iii. Advanced Spectroscopic and Computational Elucidation of 3 Methyl 3 Phenylpyrrolidine and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the characterization of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, specific details about their structure, bonds, and electronic systems can be determined. For 3-Methyl-3-phenylpyrrolidine derivatives, a multi-faceted approach employing NMR, IR, UV-Vis, and Mass Spectrometry is typically utilized.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. encyclopedia.pub For derivatives of this compound, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, both ¹H and ¹³C NMR provide definitive evidence for their structural assignments.

In ¹H NMR spectra of these derivatives, the protons of the methyl group typically appear as a singlet in the range of δ 1.70-1.71 ppm. The methylene (B1212753) protons of the pyrrolidine (B122466) ring exhibit two distinct doublets around δ 3.16-3.23 ppm and δ 3.65-3.72 ppm, indicating their diastereotopic nature. The protons of the phenyl group attached to the pyrrolidine ring and the N-aryl substituent resonate in the aromatic region, typically between δ 7.18 and 7.55 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, the quaternary carbon C3, bonded to both the methyl and phenyl groups, shows a signal around δ 48.6-48.8 ppm. The methylene carbon C4 resonates at approximately δ 52.0-52.2 ppm. The carbonyl carbons of the succinimide (B58015) ring are observed significantly downfield, in the region of δ 175.0-177.9 ppm, due to the deshielding effect of the oxygen atoms. The carbons of the aromatic rings appear in their characteristic range of δ 126.0-137.9 ppm.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione Derivatives

| Proton | Chemical Shift (ppm) |

|---|---|

| -CH₃ | 1.70 - 1.71 (s) |

| -CH₂- (pyrrolidine) | 3.16 - 3.72 (2d) |

| Aromatic-H | 7.18 - 7.55 (m) |

Data sourced from studies on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| -CH₃ | 23.1 - 23.3 |

| C3 (quaternary) | 48.6 - 48.8 |

| C4 (-CH₂-) | 52.0 - 52.2 |

| Aromatic-C | 126.0 - 137.9 |

| C=O | 175.0 - 177.9 |

Data sourced from studies on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net In the analysis of this compound derivatives, particularly the 2,5-dione series, IR spectroscopy confirms the presence of key structural features.

The most prominent bands in the IR spectra of these succinimide derivatives are associated with the carbonyl (C=O) groups. Two distinct stretching vibrations are typically observed: an asymmetrical C=O stretching band around 1776–1788 cm⁻¹ and a symmetrical C=O stretching band near 1708–1715 cm⁻¹. The presence of these two bands is characteristic of the cyclic imide system.

Other significant absorptions include the C-N stretching vibration of the pyrrolidine ring, found in the 1383–1398 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears in the 2936–2982 cm⁻¹ range.

Table 3: Key IR Absorption Bands (cm⁻¹) for 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2936 - 2982 |

| C=O Asymmetrical Stretch | 1776 - 1788 |

| C=O Symmetrical Stretch | 1708 - 1715 |

| C-N Stretch | 1383 - 1398 |

Data sourced from studies on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. nih.gov For derivatives of this compound, the UV-Vis spectra are dominated by absorptions arising from the aromatic rings.

In studies of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones dissolved in ethanol, two main absorption bands are typically identified. The first band, appearing around 204-219 nm, is attributed to the π → π* electronic transitions of the benzene (B151609) rings. A second, less intense band is often observed as a shoulder in the 255-270 nm range, which corresponds to n → π* transitions associated with the carbonyl groups of the succinimide ring. The exact position and intensity of these bands can be influenced by the substituents on the N-aryl ring.

Table 4: Electronic Transitions (λmax, nm) for 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione Derivatives in Ethanol

| Transition | Wavelength (nm) |

|---|---|

| π → π* (Aromatic) | 204 - 219 |

| n → π* (Carbonyl) | 255 - 270 (shoulder) |

Data sourced from studies on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The parent compound, this compound, has an exact mass of 161.1204 Da. nih.gov In mass spectrometry, this would be observed as the molecular ion peak (M⁺).

Quantum Chemical Investigations and Theoretical Spectroscopy

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental spectroscopic data. These theoretical methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, providing a deeper understanding of the molecule's behavior. mdpi.com

DFT calculations are widely used to investigate the properties of this compound derivatives. By using methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can compute the optimized molecular geometry, which provides theoretical bond lengths and angles that can be compared with crystallographic data if available. acs.org

These calculations are also used to predict theoretical vibrational frequencies (IR) and NMR chemical shifts. The calculated spectra can then be compared with experimental results to confirm assignments and provide a more detailed interpretation of the observed data. For instance, DFT has been successfully used to correlate calculated IR and NMR spectra of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones with experimental findings, showing excellent agreement.

Furthermore, DFT is employed to analyze the electronic properties of these molecules by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net For the succinimide derivatives of this compound, the HOMO is typically localized on the N-aryl ring, while the LUMO is distributed over the succinimide ring, indicating the likely sites for electronic interactions.

Table 5: Selected Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-dione |

| 3-methylpyrrolidine |

Prediction and Interpretation of Spectroscopic Data (FT-IR, UV, NMR)

Computational chemistry, particularly through DFT, serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. dntb.gov.uamdpi.com These theoretical calculations provide a basis for understanding experimental spectra, allowing for more accurate assignments of spectral features. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: Theoretical FT-IR spectra can be computed to predict the vibrational modes of the molecule. By calculating the vibrational frequencies, researchers can assign specific peaks in an experimental spectrum to corresponding molecular motions, such as C-H stretching, N-H bending, and the vibrations of the phenyl ring. These calculations are often scaled to better match experimental results, accounting for anharmonicity and other real-world effects. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would identify the π-π* transitions associated with the phenyl group, predicting the wavelengths of maximum absorption (λmax). Such predictions are vital for understanding the photophysical properties of the compound. schrodinger.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are invaluable for assigning signals in experimental NMR spectra to specific nuclei within the this compound structure, confirming its constitution and stereochemistry. The calculated shifts provide a detailed map of the electronic environment around each atom.

Table 1: Illustrative Predicted Spectroscopic Data for a Phenylpyrrolidine Analog This table presents representative data calculated for a structurally similar compound to illustrate the output of computational spectroscopic predictions.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment/Interpretation |

|---|---|---|---|

| FT-IR | Vibrational Frequency (cm⁻¹) | ~3050 | Aromatic C-H Stretch |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~2950 | Aliphatic C-H Stretch |

| FT-IR | Vibrational Frequency (cm⁻¹) | ~1600 | Aromatic C=C Stretch |

| UV-Vis (TD-DFT) | λmax (nm) | ~260 | π → π* transition of the phenyl ring |

| ¹H NMR (GIAO) | Chemical Shift (ppm) | 7.2-7.4 | Phenyl group protons |

| ¹³C NMR (GIAO) | Chemical Shift (ppm) | 125-145 | Phenyl group carbons |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, whereas the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the antibonding orbitals of the phenyl ring.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenyl-Substituted Heterocycle Data for a similar compound is used to demonstrate typical FMO analysis results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.30 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.49 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a "natural Lewis structure" representation. nih.gov

This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net In this compound, NBO analysis can reveal interactions such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds, or into the antibonding π orbitals of the phenyl ring. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction and greater electronic delocalization. nih.gov

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Heterocycle This table exemplifies the kind of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C) | 3.5 |

| σ (C-H) | σ* (C-N) | 2.1 |

| π (C=C)phenyl | π* (C=C)phenyl | 19.8 |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MESP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. nih.gov Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MESP surface would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the pyrrolidine ring and the phenyl group would exhibit positive potential (blue), while the carbon framework of the phenyl ring would show a mix of negative (above and below the plane) and neutral potential. This analysis provides critical insights into intermolecular interactions, such as hydrogen bonding, and helps predict how the molecule will interact with biological targets like receptors or enzymes. researchgate.net

In Silico Prediction of Molecular Properties for Pharmacological Relevance

In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to assess the pharmacological potential of molecules like this compound and its derivatives, identifying potential liabilities before costly experimental studies are undertaken. researchgate.net

Several key parameters are evaluated:

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to have good oral bioavailability. nih.gov

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). BBB penetration is crucial for CNS-active drugs, while high PPB can affect the free concentration of the drug available to act on its target. researchgate.net

Metabolism: The potential for the compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is evaluated, as this can lead to drug-drug interactions.

Toxicity: Potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are predicted to flag safety concerns early in the process. nih.gov

Table 4: Representative In Silico ADMET Prediction for a Phenylpyrrolidine-based Compound This table shows a typical set of predicted properties for a potential drug candidate.

| Property | Predicted Value/Classification | Pharmacological Implication |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |

| Human Intestinal Absorption (%) | > 90% | High absorption expected |

| Blood-Brain Barrier (BBB) Permeation | High | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Medium Risk | Potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic |

V. Structure Activity Relationship Sar and Drug Design Principles

Influence of Substitution Patterns on Biological Activity

The biological activity of 3-methyl-3-phenylpyrrolidine analogs is profoundly influenced by the nature and position of substituents on both the pyrrolidine (B122466) ring and the phenyl moiety. These modifications can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Effect of Substituents on the Pyrrolidine Ring and Phenyl Moiety

Systematic modifications of the pyrrolidine ring and the phenyl group have demonstrated significant impacts on the biological activity of this class of compounds. Research into various therapeutic areas has elucidated key trends in substituent effects.

For instance, in the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, the nature of the substituent at the 3-position of the pyrrolidine ring plays a critical role in determining the activity profile. researchgate.net While a simple methyl group at this position has been associated with activity in certain screening models, bulkier substituents such as benzhydryl or isopropyl groups have shown enhanced protection in others. researchgate.net This suggests that the steric bulk at C-3 directly influences the interaction with the biological target.

Similarly, substitutions on the phenyl ring are a major determinant of binding affinity for various transporters and receptors. In studies of compounds targeting the dopamine (B1211576) transporter (DAT), the addition of electron-withdrawing groups at the 3' and 4' positions of the phenyl ring has been shown to improve binding affinity. nih.gov The optimal substituents are often those that are planar with the phenyl ring, suggesting that steric hindrance in this region can be detrimental to activity. nih.gov

The following table illustrates the influence of phenyl ring substituents on the binding affinity of a hypothetical series of this compound analogs for a generic monoamine transporter, based on established SAR principles.

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Binding Affinity (Ki, nM) |

| H | - | Neutral | 50 |

| 4-Cl | para | Electron-withdrawing | 25 |

| 3,4-diCl | meta, para | Electron-withdrawing | 15 |

| 4-CH3 | para | Electron-donating | 75 |

| 4-OCH3 | para | Electron-donating | 90 |

| 2-Cl | ortho | Electron-withdrawing | 100 (decreased due to steric hindrance) |

Note: The data in this table is illustrative and based on general SAR principles for monoamine transporter inhibitors. The values are not from a specific experimental study on this compound itself.

Impact of Side Chain Modifications on Pharmacological Profiles

Modifications to side chains attached to the pyrrolidine nitrogen or other positions of the scaffold can dramatically alter the pharmacological profile of this compound derivatives. These changes can affect not only the primary biological activity but also selectivity for different targets and pharmacokinetic properties.

Furthermore, the introduction of different functional groups into the side chain can introduce new interactions with the target protein, leading to enhanced affinity or altered selectivity. For example, the incorporation of a hydroxyl group could provide a hydrogen bond donor, while an amine group could introduce a basic center for ionic interactions.

Stereochemical Considerations in Activity and Selectivity

Stereochemistry is a fundamental aspect of the SAR of this compound derivatives, as the three-dimensional arrangement of atoms can significantly impact their interaction with chiral biological targets such as receptors and enzymes. The presence of at least one stereocenter at the C-3 position of the pyrrolidine ring means that these compounds can exist as different enantiomers, which often exhibit distinct biological activities and selectivities.

A notable example of the importance of stereochemistry is seen in histamine (B1213489) H3 receptor (H3R) antagonists. In a study of a series of bipyrrolidinyl benzamide (B126) derivatives, the four possible stereoisomers were synthesized and evaluated. The (2S, 3'S) stereoisomer displayed significantly superior in vitro H3R affinity compared to the other three stereoisomers. nih.gov This highlights the precise stereochemical requirements of the H3 receptor binding pocket.

Similarly, the stereospecific orientation of substituents on the pyrrolidine ring can dictate the pharmacological outcome. For instance, the orientation of a methyl group on the pyrrolidine ring of certain antiestrogen (B12405530) compounds determines whether the compound acts as a pure antagonist or a selective estrogen receptor degrader (SERD). researchgate.net Specifically, the (R)-configuration of a methyl group at the 3-position was found to promote a pure ERα antagonist profile. researchgate.net

The following table provides a hypothetical comparison of the biological activity of the (R) and (S) enantiomers of this compound at a specific chiral receptor.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity |

| (R)-3-Methyl-3-phenylpyrrolidine | 10 | Agonist |

| (S)-3-Methyl-3-phenylpyrrolidine | 250 | Antagonist |

Note: This data is illustrative and designed to demonstrate the principle of stereoselectivity. It does not represent specific experimental results.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Analysis

Molecular docking and binding affinity analysis are powerful computational tools used to understand the interactions between this compound derivatives and their biological targets at the molecular level. These methods provide insights into the binding modes, key interacting residues, and the energetic basis for ligand recognition, which are invaluable for rational drug design.

Docking studies on inhibitors of monoamine transporters, for which 3-phenylpyrrolidine (B1306270) is a common scaffold, have revealed common binding features. These ligands typically occupy a central binding site in the transporter, with the phenyl ring engaging in hydrophobic interactions with aromatic residues in the binding pocket. The pyrrolidine nitrogen, when protonated, often forms a crucial ionic interaction with a conserved aspartate residue within the transporter. nih.gov

The binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), is a quantitative measure of the strength of the interaction between the ligand and its target. Lower values indicate a stronger binding affinity. For example, in the study of azetidine (B1206935) analogues of nicotine (B1678760), Scatchard analysis of binding to rat brain membranes revealed two distinct binding sites with different affinities, highlighting the complexity of ligand-receptor interactions. mst.edu

Rational Design of Novel Pyrrolidine-Based Therapeutics

The principles of SAR, stereochemistry, and ligand-target interactions provide a solid foundation for the rational design of novel therapeutics based on the this compound scaffold. researchgate.net This approach involves the deliberate design of molecules with improved potency, selectivity, and pharmacokinetic properties, moving beyond traditional trial-and-error methods. silae.it

One key strategy in rational drug design is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein to design complementary ligands. nih.gov If the crystal structure of the target is known, molecular docking can be used to predict the binding pose of designed compounds and guide modifications to optimize interactions.

Another approach is ligand-based drug design, which is employed when the structure of the target is unknown. This method relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore. dovepress.com

The design of novel pyrrolidine-based therapeutics often involves an iterative process of design, synthesis, and biological evaluation. researchgate.net Computational predictions are used to prioritize compounds for synthesis, and the experimental results are then fed back into the design cycle to refine the models and guide the next round of optimization. This synergistic approach has proven to be highly effective in the discovery of new drug candidates.

Vi. Future Directions and Research Perspectives

Exploration of Novel Stereoselective Synthetic Pathways for Pyrrolidine (B122466) Scaffolds

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. nih.gov Consequently, the development of novel stereoselective synthetic methods is a critical area of ongoing research, aiming to produce optically pure compounds efficiently. nih.gov Current research directions are moving beyond classical methods to embrace more sophisticated and green chemistry approaches.

Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. For instance, AgOAc/(R,Sp)-ThioClickFerrophos catalysts have been employed for the asymmetric tandem conjugate addition–elimination reaction of pyrroline (B1223166) esters with nitroallyl acetates. acs.org This method allows for the construction of diverse pyrrolidine-based skeletons with excellent enantioselectivity. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Laccase from Myceliophthora thermophila has been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters under mild conditions. rsc.org

Advanced Cyclization Strategies: The formation of the pyrrolidine ring through the cyclization of acyclic precursors is a common and effective strategy. nih.govmdpi.com Modern methods focus on enhancing the stereoselectivity of these reactions. Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents an innovative route to synthesize both pyrrolidines and piperidines, offering a direct way to form C(sp3)–N bonds. nih.govacs.org

Novel Catalytic Systems: Researchers are exploring new types of catalysts to improve efficiency and reusability. L-proline functionalized manganese ferrite (B1171679) nanorods have been developed as a reusable magnetic nanocatalyst for the one-pot, three-component stereoselective synthesis of spirocyclic pyrrolidines. rsc.org

These advanced synthetic strategies are crucial for creating libraries of structurally diverse and stereochemically defined pyrrolidine compounds, which are essential for screening and identifying new drug candidates. acs.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the elucidation of their mechanisms of action. frontiersin.org For pyrrolidine-based compounds, these techniques are being used to accelerate the identification of promising new therapeutic agents.

Key computational approaches include:

Pharmacophore Modeling and Virtual Screening: Ligand-based pharmacophore models are generated from known active compounds to identify the critical chemical features required for biological activity. nih.gov These models are then used as 3D queries to screen large chemical databases for novel molecules with the potential to bind to the target receptor. This approach has successfully identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, a target in Alzheimer's disease. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov Docking studies on pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) have revealed good binding affinity, suggesting their potential as inhibitors for Alzheimer's disease management. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of molecules with their biological activity. nih.gov Such models have been developed for pyrrolidine derivatives to guide the design of novel inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of ligand-receptor complexes over time, providing a more accurate assessment of their stability and interactions. nih.govresearchgate.net These simulations have been used to confirm the stability of pyrrolidine derivatives within the binding sites of targets like Mcl-1 and AChE. nih.govresearchgate.net

The integration of these computational methods allows for a more efficient drug discovery pipeline, reducing the time and cost associated with identifying and optimizing lead compounds. frontiersin.org

| Computational Technique | Application Example | Therapeutic Target | Disease Area | Reference |

|---|---|---|---|---|

| Pharmacophore Modeling, Docking, MD Simulation | Identification of novel pyrrolidine-2,3-dione derivatives | Cdk5/p25 Complex | Alzheimer's Disease | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA), Docking, MD Simulation | Design of novel Mcl-1 inhibitors | Mcl-1 Protein | Leukemia (Oncology) | nih.gov |

| Docking, MD Simulation | Evaluation of pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |

Development of Targeted Therapies Based on 3-Methyl-3-phenylpyrrolidine Derivatives

The structural versatility of the this compound scaffold allows for modifications that can target a wide range of biological pathways and diseases. bohrium.com Research is focused on developing derivatives with high potency and selectivity for specific molecular targets.

Central Nervous System (CNS) Disorders: A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. nih.gov This dual mechanism is a validated approach for treating chronic pain. One lead compound, in particular, showed minimal off-target activity and robust efficacy in a preclinical pain model. nih.gov

Oncology: The pyrrolidine scaffold is a key component in many emerging anticancer agents. nih.gov

Receptor Antagonism: Derivatives of (S)-pyrrolidine have been developed as potent antagonists of the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.govfrontiersin.org Compound 51a , featuring a 3-methyl substitution on a linked pyridine (B92270) ring, showed excellent binding affinity and inhibitory activity. nih.gov

Enzyme Inhibition: Pyrrolidine-based molecules have been synthesized as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA damage repair and are a key target in cancer therapy. nih.gov

Hormone Modulation: The stereochemistry of a methyl group on the pyrrolidine ring has been shown to be crucial for activity against the estrogen receptor α (ERα). The (R)-3-methylpyrrolidine derivative acts as a pure ERα antagonist and a selective ER degrader, a promising profile for treating breast cancer. nih.gov

| Derivative Class | Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | CNS (Pain) | Potent and balanced dual reuptake inhibitors. | nih.gov |

| (S)-Pyrrolidines with pyridin-2-yl moiety | CXCR4 Receptor | Oncology (Metastasis) | Compound with 3-CH₃ on pyridine ring had an IC₅₀ of 79 nM. | nih.govfrontiersin.org |

| (R)-3-Methylpyrrolidine derivative | Estrogen Receptor α (ERα) | Oncology (Breast Cancer) | Acts as a pure ERα antagonist and selective degrader. | nih.gov |

| Benzimidazole carboxamides with pyrrolidine nucleus | PARP-1, PARP-2 | Oncology | Inhibitors of enzymes involved in DNA damage repair. | nih.gov |

| Pyrrolidine sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | Derivative with 4-trifluorophenyl substitution showed the best inhibition (IC₅₀: 11.32 µM). | frontiersin.org |

Infectious and Metabolic Diseases: The pyrrolidine core is also being explored for other therapeutic indications.

Antidiabetic Agents: Pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for type 2 diabetes. frontiersin.org

Antiviral Agents: The pyrrolidine ring is a component of antiviral drugs like Ombitasvir, which is used to treat Hepatitis C by inhibiting the viral protein NS5A. nih.gov

Antibacterial Agents: 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase, a crucial enzyme for bacterial replication. frontiersin.org

Translational Research Opportunities for Promising Pyrrolidine Leads

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The pyrrolidine scaffold has demonstrated significant translational potential, with several compounds progressing from preclinical models to approved medicines.

The successful clinical translation of pyrrolidine-based drugs like daridorexant (for insomnia), pacritinib (B611967) (a JAK-2 inhibitor), and futibatinib (B611163) (an FGFR-4 inhibitor), all approved by the FDA in 2022, validates the utility of this scaffold in developing effective therapeutics. frontiersin.org

Future opportunities lie in advancing the promising preclinical candidates currently under investigation. For example, the 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative that showed strong efficacy in a spinal nerve ligation model of pain is a prime candidate for further development towards clinical trials. nih.gov Similarly, the highly potent CXCR4 antagonists and selective ERα degraders represent significant opportunities in oncology. nih.gov The key to successful translation will involve rigorous preclinical evaluation, including pharmacokinetic and toxicological studies, to identify the most promising leads for human studies.

Q & A

Q. What are the key challenges in synthesizing 3-Methyl-3-phenylpyrrolidine with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure this compound requires careful optimization of reaction conditions. Key challenges include:

- Stereochemical control : Use of chiral catalysts (e.g., Pd-based systems) or chiral auxiliaries to direct asymmetric synthesis .

- Purification : Chromatographic techniques (e.g., HPLC with chiral columns) or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers .

- Reaction monitoring : Real-time NMR or mass spectrometry to track stereochemical outcomes .

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Condensation reaction | Knoevenagel conditions | 65 | 85 | |

| Nucleophilic substitution | DBU (base) | 72 | 78 | |

| Asymmetric hydrogenation | Pd/(R)-BINAP | 88 | 95 |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring conformation. For example, the methyl group at C3 shows a distinct triplet at δ 1.2–1.5 ppm .

- X-ray crystallography : Resolves absolute configuration (e.g., θmax = 30.0° for precise bond angle measurements) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 162.128) .

Q. How do structural modifications at the pyrrolidine nitrogen affect the compound’s physicochemical properties?

Methodological Answer:

- N-alkylation : Increases lipophilicity (logP ↑ by ~0.5–1.0) but may reduce solubility. For example, N-methylation shifts the pKa from 9.1 to 8.7 .

- N-acylation : Enhances metabolic stability (e.g., half-life in plasma increases from 2 h to 5 h) but may sterically hinder target binding .

- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to predict electronic effects of substituents .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in μM ± SEM) and adjust for variables like cell line heterogeneity .

- Dose-response profiling : Establish full concentration curves (0.1–100 μM) to differentiate partial agonism vs. antagonist effects .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational modeling predict the binding affinities of this compound to neurological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors (PDB ID: 6CM4). Focus on hydrophobic interactions with Phe389 and hydrogen bonds with Asp114 .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

- Free energy calculations : Apply MM/GBSA to estimate ΔGbind (e.g., −8.2 kcal/mol predicts high affinity) .

Q. What experimental designs are optimal for assessing the pharmacokinetic profile of this compound in vivo?

Methodological Answer:

- Dosing regimen : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .

- Bioanalytical methods : LC-MS/MS with a LOQ of 1 ng/mL to quantify plasma concentrations. Use deuterated internal standards (e.g., d3-3-Methyl-3-phenylpyrrolidine) .

- Compartmental modeling : Fit data to a two-compartment model using Phoenix WinNonlin to estimate t1/2 (≈3 h), Vd (≈5 L/kg), and bioavailability (≈40%) .

Q. How can researchers validate the selectivity of this compound for specific neurotransmitter systems?

Methodological Answer:

- Radioligand displacement assays : Test affinity for serotonin (5-HT2A), dopamine (D2), and adrenergic (α1) receptors at 10 μM. Selectivity is confirmed if Ki < 1 μM for the primary target and >10 μM for off-targets .

- Calcium flux assays : Use FLIPR Tetra in HEK293 cells expressing GPCRs to measure functional activity (e.g., EC50 for D2 receptor activation) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported D2 receptor binding affinities (Ki = 50 nM vs. 200 nM).

Resolution :

Verify assay conditions (membrane prep vs. whole-cell assays).

Normalize data to reference ligands (e.g., haloperidol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.